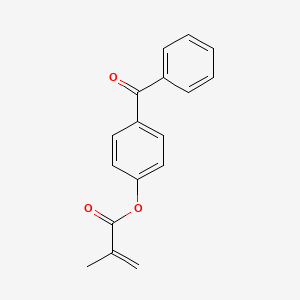

4-Benzoylphenyl methacrylate

Übersicht

Beschreibung

4-Benzoylphenyl methacrylate is a monomer with the molecular formula C17H14O3 . It is also known as BPA or methacrylate benzophenone . This monomer has a characteristic odor and is a pale yellow crystalline powder .

Synthesis Analysis

The methacrylic monomer, this compound (BPM), can be synthesized by reacting 4-hydroxy benzophenone dissolved in methyl ethyl ketone (MEK) with methacryloyl chloride in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoylphenyl group attached to a methacrylate group . The InChI code for this compound is 1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.3 . It has a density of 1.1±0.1 g/cm3, a boiling point of 418.2±24.0 °C at 760 mmHg, and a flash point of 185.5±22.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Homopolymer and Copolymer Synthesis : 4-Benzoylphenyl methacrylate (BPM) has been synthesized and used to create both homopolymers and various copolymers. For example, BPM was copolymerized with glycidyl methacrylate, demonstrating properties useful for adhesives (Nanjundan, Unnithan, Selvamalar, & Penlidis, 2004).

- Copolymerization with Methyl Methacrylate : Copolymers of BPM with methyl methacrylate have been characterized, showing increased thermal stability and changes in glass transition temperature with varying BPM content (Vijayanand, Unnithan, Penlidis, & Nanjundan, 2005).

Applications in Nanoparticles and Polymerization

- Nanoparticle Preparation : Poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles have been developed, with potential applications in UV-mediated photoreactivity and covalent attachment to surfaces (Fadida & Lellouche, 2012).

- Radical Polymerization Studies : BPM has been utilized in studies of radical polymerization, particularly in frozen aromatic solvents, contributing to a deeper understanding of the polymerization process (Kamachi, Kohno, Liaw, & Katsuki, 1978).

Thermal Properties and Stability Analysis

- Thermal Analysis of Copolymers : Research on copolymers involving BPM has included thermal analysis, revealing insights into their thermal degradation processes and stability characteristics under various conditions (Demirci, Podkościelna, Bartnicki, Mergo, Gil, Çetinkaya, & Gawdzik, 2017).

Photoreactive Features and Grafting Applications

- Photoreactive Nanoparticles : The synthesis of photoreactive poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles suggests potential applications in advanced material sciences and surface engineering (Fadida & Lellouche, 2012).

- Boron-Doped Diamond Grafting : BPM derivatives have been used in grafting polymer-protein bioconjugates to boron-doped diamond surfaces, demonstrating potential in creating bioactive layers for various applications (Salmi, Lamouri, Decorse, Jouini, Boussadi, Achard, Gicquel, Mahouche-Chergui, Carbonnier, & Chehimi, 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWGNBFHIFRNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019359 | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56467-43-7 | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56467-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

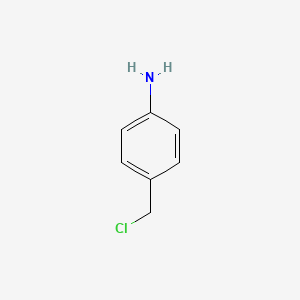

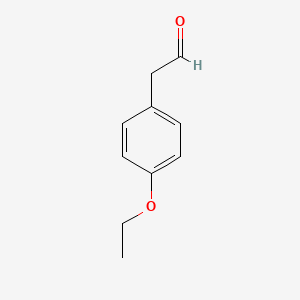

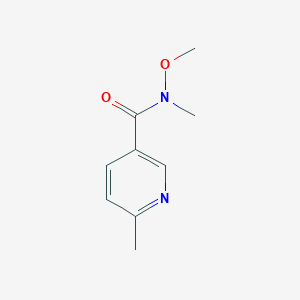

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes BPMA a suitable component for creating crosslinked polymer networks, and what are the benefits of such networks in material science?

A1: BPMA features a photoactive benzophenone group that facilitates crosslinking upon UV irradiation [, ]. This crosslinking capability allows for the creation of stable polymer networks with enhanced mechanical properties and resistance to solvents [, ]. These properties make BPMA-containing polymers suitable for applications such as coatings, adhesives, and biomaterials.

Q2: How does the incorporation of BPMA affect the thermal properties of copolymers?

A2: Studies have shown that incorporating BPMA into copolymers generally increases their glass transition temperature (Tg) []. This increase in Tg is attributed to the rigid structure of the benzophenone moiety, which hinders chain mobility and enhances thermal stability.

Q3: Can you explain the role of BPMA in the development of organic electrochromic devices (ECDs) and how it contributes to their performance?

A3: BPMA plays a crucial role in ECDs by enabling the fabrication of highly transparent and electrochemically stable ion storage layers []. When copolymerized with 2,2,6,6-tetramethyl-4-piperidinyloxy methacrylate (PTMA) and subsequently photo-crosslinked, the resulting thin film exhibits improved electrochemical stability due to reduced dissolution in electrolytes []. This enhanced stability, coupled with high transparency, makes BPMA-containing polymers promising candidates for use in ECDs.

Q4: How does BPMA contribute to the fabrication of fluorescent nanogels, and what makes these nanogels unique?

A4: BPMA serves as a precursor to create aggregation-induced emission (AIE)-active spacers within nanogels []. Through a multi-step synthesis, the benzophenone groups of BPMA are converted into tetraphenylethylene (TPE) units, which act as AIE luminogens []. These nanogels exhibit strong fluorescence in both aggregated and dilute solutions due to the restricted movement of TPE within the crosslinked network []. This property makes them valuable for applications like fluorescent macromolecular additives and imaging probes.

Q5: How can the epoxide content be controlled in BPMA-containing copolymers, and what are the potential applications of such control?

A5: The epoxide content in BPMA-containing copolymers can be precisely controlled by adjusting the ratio of glycidyl methacrylate during copolymerization []. This control allows for tailoring the material's properties, such as its reactivity towards ring-opening reactions []. By controlling the epoxide content, researchers can fine-tune the surface functionality of coatings for applications like biopatterning, active packaging, and nanotechnology [].

Q6: What are the implications of BPMA's photoactive nature in the context of degradable anti-biofouling coatings?

A6: The photoactive benzophenone group in BPMA enables UV-induced crosslinking, leading to the formation of stable coatings []. Furthermore, this photoactivity can be harnessed to control the degradation rate of these coatings []. By adjusting the composition of copolymers containing BPMA and other degradable components, researchers can fine-tune the degradation rate and swelling ratio of the coatings, enabling the development of materials with predictable lifetimes for applications like marine anti-biofouling coatings [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B1600023.png)

![2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate](/img/structure/B1600026.png)

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)